(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine
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Overview
Description
(1R,2S,4S)-Bicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction to form the bicyclic framework.
Amine Introduction:
Chiral Resolution: Given the importance of stereochemistry, chiral resolution techniques are employed to obtain the desired (1R,2S,4S) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by efficient chiral resolution processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into various derivatives, such as secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical studies.
Medicine: Explored for its pharmacological properties, including potential neuroprotective effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The rigid bicyclic structure allows for precise binding interactions, enhancing its efficacy in various applications.
Comparison with Similar Compounds
- (1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine
- (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
- exo-Mecamylamine HCl
Comparison:
- Structural Differences: While these compounds share the bicyclo[2.2.1]heptane framework, they differ in functional groups and stereochemistry.
- Unique Properties: (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine is unique due to its specific stereochemistry, which influences its reactivity and binding properties.
- Applications: Each compound has distinct applications based on its chemical properties. For example, exo-Mecamylamine HCl is known for its use in neuropharmacology.
Properties
IUPAC Name |
(1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPPYVOSGKWVSJ-XVMARJQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@H]2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121055-07-0 |
Source
|
Record name | (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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